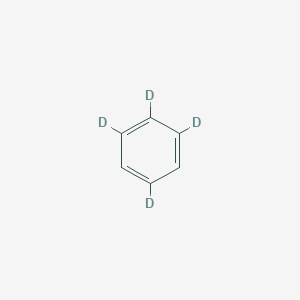

Benzene-1,2,3,5-d4

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2,3,5-tetradeuteriobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6/c1-2-4-6-5-3-1/h1-6H/i1D,2D,3D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHOVQNZJYSORNB-VTBMLFEUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC(=C(C(=C1)[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30584343 | |

| Record name | (1,2,3,5-~2~H_4_)Benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14941-52-7 | |

| Record name | (1,2,3,5-~2~H_4_)Benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14941-52-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Benzene 1,2,3,5 D4

Strategies for Regioselective Deuterium (B1214612) Incorporation

The introduction of deuterium into specific positions of a benzene (B151609) ring can be achieved through two primary strategies: direct deuteration of an existing aromatic ring or a stepwise synthesis starting from a pre-functionalized and deuterated precursor.

Direct hydrogen-deuterium (H/D) exchange reactions on unsubstituted benzene are generally not regioselective and often lead to a mixture of various deuterated isotopologues, including the fully deuterated Benzene-d6 (B120219). orgsyn.org These methods typically require harsh conditions, such as high temperatures and pressures, or the use of potent catalysts.

Homogeneous transition-metal catalysts, particularly those based on iridium, rhodium, and palladium, have been developed for H/D exchange on aromatic compounds. nih.govsnnu.edu.cn These catalysts can exhibit some regioselectivity, often favoring less sterically hindered positions or positions activated by certain directing groups. nih.gov For example, some iridium pincer complexes can catalyze H/D exchange using D₂O as the deuterium source under relatively mild conditions (e.g., 80 °C). jst.go.jp However, achieving the specific 1,2,3,5-substitution pattern on an unsubstituted benzene ring through direct exchange is exceptionally challenging due to the similar reactivity of the C-H bonds.

Acid- or base-catalyzed H/D exchange is another direct method. Strong acids like deuterated sulfuric acid (D₂SO₄) can facilitate exchange, but this often requires high temperatures and can lead to side reactions. chromatographyonline.com Base-catalyzed methods, for instance using NaOD in supercritical D₂O, can deuterate unactivated arenes but typically lack regiocontrol, resulting in mixtures of isotopologues. rsc.org Therefore, direct deuteration methods are generally unsuitable for the specific synthesis of Benzene-1,2,3,5-d4 in high isotopic and isomeric purity.

A more controlled and viable route to this compound involves a multi-step synthesis starting from a specifically substituted benzene derivative. This approach allows for the sequential replacement of specific atoms or functional groups with deuterium. A plausible and effective strategy would utilize a polyhalogenated benzene as a precursor.

One such precursor is 1,2,3,5-Tetrabromobenzene . The synthesis of this starting material can be achieved through methods such as the diazotization of 2,3,5,6-tetrabromoaniline followed by bromine displacement, which can yield the product with high purity after chromatographic purification. vulcanchem.com

From 1,2,3,5-tetrabromobenzene, the deuterium atoms can be introduced via two main pathways:

Grignard Reaction followed by Deuterolysis: This classic method involves the formation of a Grignard reagent from the aryl halide, which is then quenched with a deuterium source, typically heavy water (D₂O). brainly.comyoutube.com A significant challenge with polyhalogenated benzenes is the selective formation of the Grignard reagent at one position without affecting the others. sdu.dk To achieve the desired tetradeuteration, a stepwise process of Grignard formation and deuterolysis at each of the four bromine positions would theoretically be required. However, a more practical approach might involve a modified Grignard reaction where deuterium chloride (DCl), generated from the reaction of D₂O with an agent like thionyl chloride (SOCl₂), is used to decompose the Grignard compound as it forms. This can allow for a continuous replacement of halogen with deuterium in a single operation. sdu.dk

A proposed synthetic route starting from 1,2,3,5-Tetrabromobenzene is outlined below:

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Synthesis of Precursor | Diazotization of 2,3,5,6-tetrabromoaniline with NaNO₂ in H₂SO₄, followed by reaction with bromine. vulcanchem.com | 1,2,3,5-Tetrabromobenzene |

| 2 | Deuterodehalogenation | D₂ gas, Pd/C catalyst, in a suitable solvent (e.g., ethyl acetate, methanol). | This compound |

This stepwise approach offers a high degree of control over the final substitution pattern, making it the most promising strategy for the synthesis of this compound.

Optimization of Reaction Parameters for Deuterium Enrichment and Yield

To maximize the isotopic enrichment and chemical yield of this compound, careful optimization of the reaction parameters for the chosen synthetic step (e.g., catalytic deuterodehalogenation) is crucial. Key parameters include the choice of catalyst, deuterium source, temperature, pressure, and solvent.

| Parameter | Influence on Reaction | Optimized Conditions (Example) |

| Catalyst | The choice of catalyst and its loading are critical for reaction efficiency. Catalysts like Pd/C, PtO₂, and Rh/C are commonly used for hydrogenation/deuteration. libretexts.org | 10% Pd/C is often effective for dehalogenation. Catalyst loading is typically 5-10 mol%. |

| Deuterium Source | For catalytic reduction, high-purity deuterium gas (D₂) is essential to achieve high levels of deuterium incorporation. nih.govthalesnano.com For Grignard reactions, high-purity heavy water (D₂O) is required. brainly.com | D₂ gas (99.9% purity) or D₂O (99.9% purity). |

| Temperature | Temperature affects the reaction rate. Higher temperatures can increase the rate but may also lead to side reactions or decreased selectivity. Mild temperatures are generally preferred. nih.gov | Room temperature to 80 °C. The optimal temperature needs to be determined experimentally. |

| Pressure | In catalytic reactions with D₂ gas, pressure influences the concentration of deuterium available for the reaction. Higher pressures generally lead to faster reactions and higher incorporation. | 1 to 50 atm of D₂ gas. Continuous-flow reactors can offer precise pressure control. nih.gov |

| Solvent | The solvent must dissolve the substrate and not interfere with the reaction. Aprotic solvents are often preferred in deuteration reactions to prevent unwanted H/D exchange. thalesnano.com | Ethyl acetate, Tetrahydrofuran (THF), or Dimethyl sulfoxide (B87167) (DMSO). rsc.org |

| Reaction Time | Sufficient reaction time is needed for the reaction to go to completion. Monitoring the reaction progress by techniques like GC-MS is important. | 2 to 24 hours, depending on other parameters. |

The use of continuous-flow hydrogenation/deuteration systems, such as the H-Cube®, allows for precise control over temperature, pressure, and flow rate, and can enhance safety by generating D₂ gas in situ from D₂O. nih.govthalesnano.com This technology can be highly beneficial for optimizing the synthesis of this compound.

Advanced Separation and Purification Protocols

Following the synthesis, the reaction mixture will likely contain the desired this compound, unreacted starting materials, partially deuterated intermediates, and other byproducts. The physical properties of deuterated isomers are very similar to their non-deuterated counterparts, making their separation challenging. wikipedia.org Advanced separation techniques are therefore required to isolate the target compound in high purity.

Chromatographic methods are the most effective for separating deuterated isotopologues.

Gas Chromatography (GC): Capillary GC columns, such as those with a DB-5 stationary phase, can be used to separate benzene and its deuterated isomers. researchgate.net The slight differences in boiling points and intermolecular interactions between protiated and deuterated compounds allow for their separation. nih.gov

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC, particularly with C18 columns, has proven effective in separating benzene isotopologues. The use of methanol-water or acetonitrile-water mobile phases can provide good resolution. chromatographyonline.com

Recycle chromatography is an advanced technique that can significantly enhance the separation of closely related compounds like isotopic isomers. In this method, the sample is passed through the chromatographic column multiple times, effectively increasing the column length and leading to baseline separation of compounds with very small separation factors. nih.gov This technique has been successfully applied to the separation of benzene, benzene-1,3,5-d3, and benzene-d6. nih.gov

The table below summarizes purification methods applicable to this compound.

| Technique | Principle | Application Notes |

| Flash Column Chromatography | Separation based on polarity differences. | Useful for removing the catalyst and non-aromatic byproducts. Silica gel is a common stationary phase. chemicalbook.com |

| Gas Chromatography (GC) | Separation based on volatility and interaction with the stationary phase. | Can separate different deuterated isomers. Often used for analytical purity assessment but can be scaled for preparative separation. acs.org |

| Reversed-Phase HPLC | Separation based on hydrophobicity. | Effective for separating benzene isotopologues using C18 columns and optimized mobile phases (e.g., methanol/water). chromatographyonline.com |

| Recycle Chromatography | Multiple passes through the column to amplify separation. | Highly effective for baseline separation of isomers with very similar retention times, such as deuterated benzenes. nih.gov |

Purity analysis of the final product is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the chemical identity and isotopic enrichment, and Nuclear Magnetic Resonance (NMR) spectroscopy (²H NMR) to confirm the positions of the deuterium atoms.

Spectroscopic Characterization and Analytical Applications of Benzene 1,2,3,5 D4

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating molecular structure and dynamics. In the context of isotopically labeled compounds such as Benzene-1,2,3,5-d4, NMR provides unique insights into the molecular framework.

Deuterium (B1214612) (²H) NMR Spectroscopic Analysis

Deuterium (²H) NMR spectroscopy is a valuable tool for studying deuterated molecules. researchgate.net In ²H NMR, the deuterium nucleus, with a spin quantum number (I) of 1, gives rise to signals that can provide information about the local electronic environment and molecular dynamics. researchgate.net For this compound, the four deuterium atoms are chemically equivalent, and under standard solution-state NMR conditions, they are expected to produce a single resonance. The chemical shift of this signal would be very similar to that of the protons in undeuterated benzene (B151609), which is approximately 7.16 ppm. stanford.edueurisotop.com However, the exact chemical shift can be influenced by the solvent used. sigmaaldrich.com The line shape and relaxation characteristics of the ²H NMR signal can offer detailed insights into the molecular motion of the benzene ring. researchgate.net

Proton (¹H) NMR Studies of Residual Hydrogen Isotopologues

In the ¹H NMR spectrum of this compound, the primary signals of interest arise from the two remaining protons at positions 4 and 6. Due to the symmetry of the molecule, these two protons are chemically equivalent and are expected to give rise to a single signal. This signal will be a singlet, as there are no adjacent protons to cause spin-spin splitting. The chemical shift of these protons is anticipated to be in the aromatic region, similar to that of benzene (around 7.2 ppm). wikipedia.org

It's important to note that even in highly deuterated compounds, there are often residual isotopologues containing more than the expected number of protons due to incomplete deuteration. ucla.edu For instance, in a sample of this compound, one might find trace amounts of Benzene-1,2,3-d3, which would show a different set of proton signals. The integration of the proton signals corresponding to the residual hydrogens provides a direct measure of the isotopic purity of the sample.

Carbon-13 (¹³C) NMR Investigations in Deuterated Molecular Frameworks

The ¹³C NMR spectrum of this compound provides information about the carbon skeleton of the molecule. In a typical ¹³C NMR experiment, the six carbon atoms of the benzene ring would be observed. Due to the deuteration pattern, there are three distinct carbon environments:

C4 and C6 (bonded to hydrogen)

C1, C3, and C5 (bonded to deuterium)

C2 (bonded to deuterium)

The carbon atoms bonded to deuterium (C-D) exhibit characteristic differences in their ¹³C NMR signals compared to those bonded to hydrogen (C-H). The signal for a deuterated carbon is split into a multiplet due to coupling with the deuterium nucleus (spin I=1). olemiss.edu For a single deuterium, this results in a 1:1:1 triplet. organicchemistrydata.org Furthermore, the Nuclear Overhauser Effect (NOE) enhancement, which typically increases the signal intensity of protonated carbons, is absent for deuterated carbons, leading to a significantly lower signal intensity. olemiss.edu This effect can be so pronounced that the signals of deuterated carbons may appear to be absent from the spectrum under standard acquisition conditions. olemiss.edu

The chemical shifts of the carbon atoms are also affected by the presence of deuterium, a phenomenon known as the deuterium isotope effect. oup.com This typically results in a slight upfield shift for the deuterated carbon and smaller, long-range effects on neighboring carbons. organicchemistrydata.orgoup.com For this compound, the signals for C1, C2, C3, and C5 would be triplets with reduced intensity, while C4 and C6 would appear as singlets (assuming proton decoupling) with normal intensity. The expected chemical shift range for aromatic carbons is generally between 110-160 ppm. crunchchemistry.co.uk

Table 1: Predicted ¹³C NMR Data for this compound

| Carbon Atom(s) | Multiplicity | Relative Intensity | Predicted Chemical Shift Range (ppm) |

| C4, C6 | Singlet | High | 128-130 |

| C1, C3, C5 | Triplet | Low | ~128 |

| C2 | Triplet | Low | ~128 |

Vibrational Spectroscopy

Vibrational spectroscopy provides a powerful lens through which to examine the molecular dynamics of isotopically labeled compounds like this compound. The substitution of hydrogen with deuterium atoms induces significant changes in the vibrational frequencies of the molecule, offering detailed insights into its structure and bonding.

Infrared (IR) spectroscopy of deuterated benzenes, including asymmetrically substituted isotopologues like this compound, reveals distinct spectral shifts compared to unsubstituted benzene. The introduction of heavier deuterium atoms leads to a red-shift (lowering of frequency) of vibrational modes involving the C-D bonds. optica.org This is a direct consequence of the increased reduced mass of the C-D oscillator compared to the C-H oscillator.

For instance, the C-H stretching vibrations in benzene typically appear above 3000 cm⁻¹. rasayanjournal.co.in In deuterated benzenes, the corresponding C-D stretching vibrations are observed at significantly lower wavenumbers. This phenomenon is also observed for bending modes. For example, studies on other deuterated benzene derivatives have shown that C-C stretching vibrations are also lowered upon deuteration. cdnsciencepub.com In s-trinitrobenzene, C-C stretching vibrations at 1625 and 1443 cm⁻¹ were lowered to 1606 and 1385 cm⁻¹ upon deuteration. cdnsciencepub.com While specific high-resolution spectra for this compound are not abundantly available in the provided results, the principles established from studies of other deuterated benzenes, such as benzene-d6 (B120219) and s-trinitrobenzene-d3, are directly applicable. cdnsciencepub.comaip.org The analysis of these shifts provides a clear spectral signature for the presence and location of deuterium atoms on the benzene ring.

Table 1: Comparison of IR Active Modes in Benzene and General Shifts upon Deuteration

| Vibrational Mode | Typical Wavenumber in C₆H₆ (cm⁻¹) | Expected Shift in this compound |

|---|---|---|

| C-H Stretching | > 3000 | Shifts to lower wavenumbers (C-D stretch) |

| C-C Stretching | ~1400-1600 | Lowered frequency |

| Out-of-plane H-bend | ~700-900 | Shifts to lower wavenumbers (C-D bend) |

This table provides generalized expectations based on established principles of vibrational spectroscopy.

Raman spectroscopy offers complementary information to IR spectroscopy. For benzene, a molecule with a center of symmetry, the rule of mutual exclusion applies, meaning that vibrations that are IR active are Raman inactive, and vice versa. However, the introduction of deuterium in a non-symmetrical pattern, as in this compound, breaks this high symmetry. This can lead to the activation of modes in the Raman spectrum that were previously forbidden.

Studies on various deuterated benzenes have shown that the characteristic "breathing" mode of the benzene ring, a strong and highly polarized Raman band around 992 cm⁻¹ in C₆H₆, is significantly affected by the deuteration pattern. researchgate.netresearchgate.net Research indicates that for asymmetrically deuterated benzenes like this compound, the concept of a single "breathing" mode breaks down. researchgate.netresearchgate.net Instead, two trigonal ring deformation modes are observed in the 940-1010 cm⁻¹ region. researchgate.netresearchgate.net This splitting and shifting of the ring modes provide a distinct fingerprint for this specific isotopologue. The C-D stretching vibrations also give rise to characteristic Raman bands at lower frequencies compared to the C-H stretches in normal benzene. acs.org

Table 2: Key Raman Active Modes in Benzene and Their Behavior in Asymmetrically Deuterated Analogues

| Vibrational Mode | Wavenumber in C₆H₆ (cm⁻¹) | Behavior in this compound |

|---|---|---|

| Ring Breathing Mode (A₁g) | 992 | Absent; replaced by two trigonal ring deformation modes. researchgate.netresearchgate.net |

| C-H Symmetrical Stretch | 3063 | Shifts to lower wavenumbers (C-D stretch). researchgate.net |

| CCC Deformation | 606 | Relatively insensitive to substitution, but may show slight shifts. researchgate.net |

The specific pattern of deuteration in this compound has a profound impact on the vibrational spectrum, which can be rationalized by considering the molecule's symmetry and the nature of its normal modes. The loss of the high D₆h symmetry of benzene to the lower symmetry of the d4 isotopologue lifts the degeneracy of certain vibrational modes and alters their activity in IR and Raman spectra. aip.org

Vibrational analysis based on density-functional theory calculations for a range of deuterated benzenes has shown that the presence of a two-fold symmetry axis passing through the middle of two opposite C-C bonds is crucial for the existence of a true "breathing" mode. researchgate.net this compound lacks this specific symmetry element. Consequently, its Raman spectrum in the ring-breathing region is characterized by two distinct bands corresponding to trigonal ring deformation modes. researchgate.netresearchgate.net In these modes, the carbon atoms at either the 1,3,5-positions or the 2,4,6-positions move in-phase towards and away from the center of the ring. researchgate.net The precise frequencies and intensities of these bands are unique to the 1,2,3,5-deuteration pattern and allow for its unambiguous identification. The study of these patterns is essential for detailed force field calculations and understanding the intricate potential energy surface of the benzene molecule.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for the analysis of isotopically labeled compounds, providing definitive confirmation of deuteration and insights into molecular fragmentation.

Mass spectrometry directly confirms the successful incorporation of deuterium atoms by measuring the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₆D₄H₂), the theoretical molecular weight is 82.14 g/mol , a clear shift from the 78.11 g/mol of normal benzene (C₆H₆). sigmaaldrich.com High-resolution mass spectrometry can precisely determine this mass, confirming the incorporation of four deuterium atoms.

The isotopic pattern in the mass spectrum provides further verification. The presence of a prominent peak at m/z 82 and the relative intensities of smaller peaks at m/z 83 (due to natural abundance of ¹³C) will be characteristic of a C₆D₄H₂ species. The isotopic purity, often specified as atom % D, can also be assessed from the mass spectrum by comparing the intensity of the desired deuterated species to any residual, less-deuterated species. sigmaaldrich.com For example, a sample with 99 atom % D purity would show a very dominant peak at m/z 82, with minimal signals at m/z 81 or lower. sigmaaldrich.com

Table 3: Theoretical Mass-to-Charge Ratios for Benzene and its d4-Isotopologue

| Compound | Chemical Formula | Molecular Weight (g/mol) | Expected Molecular Ion (M⁺) Peak (m/z) |

|---|---|---|---|

| Benzene | C₆H₆ | 78.11 | 78 |

| This compound | C₆D₄H₂ | 82.14 | 82 sigmaaldrich.com |

The fragmentation patterns observed in the mass spectrum of this compound provide valuable information about its structure and the stability of its fragments. When subjected to ionization, the molecular ion can undergo various fragmentation processes. The masses of the resulting fragment ions will be shifted depending on whether they retain the deuterium or hydrogen atoms.

For example, the fragmentation of benzene often involves the loss of hydrogen atoms or acetylene (B1199291) (C₂H₂). In this compound, one can expect to see losses of D, H, C₂D₂, C₂DH, and C₂H₂. The relative probabilities of these losses can shed light on the mechanisms of fragmentation, such as whether there is any scrambling of H and D atoms on the ring prior to fragmentation. capes.gov.br Studies on deuterated benzene under intense laser irradiation have shown that the parent ion can be highly ionized without extensive fragmentation. researchgate.net For instance, doubly and triply charged parent ions of C₆H₅D were observed at m/z 39.5 and 26.3, respectively. researchgate.net The analysis of fragment ions, such as C₃H₃⁺ (m/z 39) from normal benzene, becomes clearer with deuteration. For this compound, the analogous fragments would have different masses (e.g., C₃D₂H⁺ at m/z 41), helping to distinguish between different fragmentation pathways. researchgate.netcopernicus.org The fragmentation of the benzene ring itself can lead to a series of ions, such as ⁺C₅H₅, ⁺C₄H₅, and ⁺C₃H₄, and the corresponding deuterated analogues would be observed at higher m/z values, confirming the fragmentation pathways. fluorine1.rufluorine1.ru

Quantitative Mass Spectrometry with Deuterated Analogues as Internal Standards

The use of deuterated analogues as internal standards is a cornerstone of precise and accurate quantitative analysis by mass spectrometry, a technique known as isotope dilution mass spectrometry (IDMS). In this method, a known quantity of an isotopically labeled version of the analyte, such as this compound, is added to the sample before processing. clearsynth.com This "internal standard" experiences the same sample preparation and analysis conditions as the native (unlabeled) analyte. By comparing the mass spectrometric signal of the analyte to that of the internal standard, variations in sample extraction, injection volume, and instrument response can be effectively corrected, leading to highly reliable quantitative results. clearsynth.com

Deuterated standards, including various deuterated forms of benzene, are widely employed in diverse analytical applications, from environmental monitoring to food safety and industrial quality control. researchgate.netsigmaaldrich.comresearchgate.net For instance, methods have been developed for the determination of benzene and other volatile organic compounds (VOCs) in soft drinks, cigarette smoke, and gasoline, where deuterated benzene serves as a crucial internal standard. researchgate.netnih.govscioninstruments.comoup.comoup.com

The selection of the specific deuterated analogue is critical and depends on the analyte and the complexity of the sample matrix. While Benzene-d6 is frequently mentioned as an internal standard for benzene analysis, other deuterated benzenes, including this compound, are also utilized. sigmaaldrich.comresearchgate.netscioninstruments.com The key principle is that the internal standard should be chemically identical to the analyte, ensuring it behaves similarly during extraction and chromatography, but have a different mass-to-charge ratio (m/z) so that it can be distinguished by the mass spectrometer. clearsynth.com

In a typical gas chromatography-mass spectrometry (GC-MS) workflow, the sample, spiked with the deuterated internal standard, is injected into the gas chromatograph. The components of the sample are separated based on their boiling points and interactions with the chromatographic column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer then separates these ions based on their m/z ratios.

For quantitative analysis, the instrument is often operated in selected ion monitoring (SIM) mode. In this mode, instead of scanning a wide range of masses, the mass spectrometer is set to detect only a few specific m/z values corresponding to characteristic ions of the analyte and the internal standard. This significantly enhances the sensitivity and selectivity of the analysis. For benzene analysis using a deuterated standard, the mass spectrometer would monitor for the molecular ion of benzene (m/z 78) and the molecular ion of the deuterated benzene standard (e.g., m/z 82 for this compound or m/z 84 for Benzene-d6). google.com

A calibration curve is constructed by analyzing a series of standards containing known concentrations of the analyte and a constant concentration of the internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte. This relationship is then used to determine the concentration of the analyte in unknown samples. The use of the response factor (RF), which is the ratio of the response of the analyte to the response of the internal standard, is a fundamental part of this calculation. labrulez.com

The effectiveness of this technique is demonstrated in numerous research findings. For example, in the analysis of benzene in soft drinks, an isotope dilution headspace GC/MS method provided a low detection limit of 0.016 µg/L and good repeatability. researchgate.net Similarly, in the analysis of mainstream cigarette smoke, an isotope dilution GC-MS method yielded linear calibration for benzene with a correlation coefficient (r²) value greater than 0.99 and relative standard deviations of less than 2% for instrumental precision. nih.gov

The following tables provide examples of the types of data generated and utilized in quantitative mass spectrometry methods employing deuterated internal standards.

Table 1: Example of Ions Monitored in GC-MS Analysis of Benzene with a Deuterated Internal Standard

| Compound | Quantitation Ion (m/z) | Qualifier Ion(s) (m/z) |

| Benzene | 78 | 77, 51 |

| This compound | 82 | 80, 54 |

| Benzene-d6 | 84 | 82, 60 |

This table is illustrative and the specific ions monitored may vary depending on the instrument and method.

Table 2: Representative Calibration Data for Benzene Analysis using a Deuterated Internal Standard

| Calibration Level (µg/L) | Analyte (Benzene) Response | Internal Standard Response | Response Ratio (Analyte/IS) |

| 0.5 | 15,000 | 300,000 | 0.05 |

| 1.0 | 31,000 | 305,000 | 0.10 |

| 5.0 | 155,000 | 302,000 | 0.51 |

| 10.0 | 308,000 | 298,000 | 1.03 |

| 20.0 | 610,000 | 301,000 | 2.03 |

This data is hypothetical and serves to illustrate the relationship between concentration and response ratio.

The precision and accuracy afforded by using deuterated internal standards like this compound in quantitative mass spectrometry are essential for regulatory compliance and for ensuring the safety and quality of a wide range of products. fxcsxb.comgcms.czshimadzu.com

Mechanistic Investigations and Reaction Kinetics Utilizing Benzene 1,2,3,5 D4

Elucidation of Reaction Mechanisms through Kinetic Isotope Effects (KIE)

The measurement of kinetic isotope effects is a cornerstone of mechanistic chemistry. By comparing the reaction rates of a substrate and its deuterated analogue, such as benzene (B151609) and Benzene-1,2,3,5-d4, chemists can infer detailed information about the transition state of a reaction.

Measurement and Interpretation of Primary and Secondary Deuterium (B1214612) Kinetic Isotope Effects

Primary deuterium kinetic isotope effects (kH/kD) are observed when a C-H bond to the isotopic label is broken in the rate-determining step of a reaction. libretexts.org Because the C-D bond is stronger and vibrates at a lower frequency than the C-H bond, more energy is required to break it, resulting in a slower reaction rate for the deuterated compound. libretexts.org Normal primary KIEs for deuterium substitution are typically in the range of 1 to 8. libretexts.org

Secondary deuterium kinetic isotope effects arise when the isotopic substitution is at a position not directly involved in bond cleavage in the rate-determining step. libretexts.org These effects are generally smaller than primary KIEs and are categorized based on the location of the isotope relative to the reaction center. For instance, α-secondary KIEs involve substitution at the carbon undergoing a change in hybridization, while β-secondary KIEs involve substitution on an adjacent carbon. libretexts.orgcdnsciencepub.com These effects are often attributed to changes in hyperconjugation or steric effects in the transition state. libretexts.org

For example, in the solvolysis of benzyl (B1604629) nitrates in aqueous solution, the α-deuterium isotope effects were found to be dependent on the substituent in the benzene ring, indicating a sensitivity of the transition state structure to electronic effects. cdnsciencepub.com

Identification of Rate-Determining Steps and Transition State Structures

The magnitude of the kinetic isotope effect provides crucial clues about the rate-determining step of a multi-step reaction. studymind.co.ukfiveable.mesavemyexams.comwikipedia.org A significant primary KIE (typically kH/kD > 2) strongly suggests that the C-H bond is broken in the slowest step of the reaction. libretexts.org Conversely, the absence of a significant KIE (kH/kD ≈ 1) often indicates that C-H bond cleavage occurs in a fast step after the rate-determining step. masterorganicchemistry.com

For instance, in many electrophilic aromatic substitution reactions of benzene, the initial attack of the electrophile to form the arenium ion intermediate is the slow, rate-determining step, while the subsequent deprotonation to restore aromaticity is fast. masterorganicchemistry.commsu.edulibretexts.org This is supported by the observation of only a small KIE in many of these reactions. libretexts.org

Furthermore, the specific value of the KIE can provide information about the geometry of the transition state. nih.govscispace.com A linear and symmetrical transition state for proton transfer generally leads to a maximal KIE, while non-linear or asymmetrical transition states result in smaller values. Computational studies can be used in conjunction with experimental KIE data to model the transition state structure. nih.govscispace.com

Solvent Kinetic Isotope Effects in Deuterated Benzene Systems

The solvent can also play a crucial role in reaction kinetics, and substituting a protic solvent (like H₂O) with its deuterated counterpart (D₂O) can lead to a solvent kinetic isotope effect (SKIE). libretexts.org These effects can arise if the solvent acts as a reactant, a catalyst, or if it influences the solvation of reactants and the transition state. libretexts.org

In studies involving deuterated benzene systems, the SKIE can help to elucidate the role of the solvent in the reaction mechanism. For example, in the solvolysis of substituted benzyl nitrates, the kinetic solvent isotope effects were found to remain unchanged upon the addition of acetonitrile (B52724) for certain derivatives, providing insights into the nature of the two-stage solvolytic process involving bond-making and bond-breaking steps. cdnsciencepub.com

Deuterium Labeling in Electrophilic Aromatic Substitution (EAS) Mechanism Studies

Electrophilic aromatic substitution is a fundamental reaction class for benzene and its derivatives. msu.edubyjus.comlibretexts.orgsavemyexams.com The use of specifically labeled compounds like this compound has been instrumental in confirming the accepted mechanism for these reactions.

Probing Reaction Intermediates and Pathways

The generally accepted mechanism for electrophilic aromatic substitution involves two main steps: the initial attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate (often called an arenium ion or sigma complex), followed by the loss of a proton from this intermediate to restore the aromatic system. msu.edulibretexts.orgbyjus.com

Deuterium labeling studies provide strong evidence for this two-step mechanism. For example, when benzene is treated with a strong deuterated acid like D₂SO₄, the hydrogen atoms on the ring can be exchanged for deuterium. aklectures.comlibretexts.org This occurs via the formation of the arenium ion intermediate, which can then lose either a proton or a deuteron. aklectures.com The observation of this exchange supports the existence of the carbocation intermediate.

The study of reactions with deuterated substrates like this compound allows for the investigation of the relative rates of different steps. The absence of a large primary kinetic isotope effect in many EAS reactions indicates that the C-H (or C-D) bond cleavage is not the rate-determining step. libretexts.orgmasterorganicchemistry.com

Deuterium Exchange and Scrambling Phenomena

During the course of a reaction, deuterium atoms from a labeled position can sometimes migrate to other positions within the molecule, a phenomenon known as scrambling. science.gov Observing deuterium scrambling can provide detailed information about the intermediates and pathways involved in a reaction.

In the context of electrophilic aromatic substitution, if the arenium ion intermediate has a sufficient lifetime, the deuterium label can potentially migrate around the ring through a series of 1,2-hydride (or deuteride) shifts before the final deprotonation occurs. However, in most typical EAS reactions, this scrambling is not observed, suggesting that the deprotonation step is faster than any potential rearrangement of the intermediate.

Hydrogen-deuterium exchange reactions themselves, often catalyzed by acids or metals, are a direct probe of the reactivity of C-H bonds. aklectures.comresearchgate.netrsc.org For instance, iridium complexes have been shown to catalyze H/D exchange between benzene-d6 (B120219) and other substrates, highlighting the ability of these catalysts to activate C-H bonds. rsc.org The study of H/D exchange in medium-ring cycloalkenes during deuterogenation also provides evidence for the reversible formation of metal-alkyl intermediates. cdnsciencepub.com

Tracer Studies in Complex Organic Transformations

The use of isotopically labeled compounds, particularly those incorporating deuterium, is a powerful technique for elucidating the mechanisms of complex organic transformations. This compound and other specifically deuterated aromatic compounds serve as invaluable tracers, allowing chemists to follow the fate of particular atoms throughout a reaction sequence. By monitoring the position and incorporation of deuterium in reactants, intermediates, and products, researchers can gain deep insights into reaction pathways, intermediates, and the selectivity of bond-forming and bond-breaking events. acs.orgresearchgate.net

One illustrative example of this approach is the study of the dimerization of 1,2,4-benzenetriol (B23740) (BTO), a biobased platform chemical. acs.orgnih.gov The inherent reactivity of BTO leads to the formation of various dimeric products, and understanding the mechanism of this transformation is crucial for controlling the synthesis of valuable biobased aromatic compounds. acs.orgnih.gov The selective deuteration of BTO to form BTO-d4 and BTO-d5 has been instrumental in unraveling the intricacies of its reactivity. acs.orgnih.gov

Detailed Research Findings

In a study on the reactivity of 1,2,4-benzenetriol, researchers observed an unexpected deuterium exchange of the aromatic C-H bonds when the reaction was monitored in D₂O by NMR spectroscopy. acs.orgnih.gov This led to the in-situ formation of deuterated BTO species, which served as a real-time tracer for the ongoing chemical processes. acs.orgnih.gov

The investigation revealed that the deuterium exchange occurs selectively at specific positions on the aromatic ring and at different rates. The proton at the 5-position of BTO was observed to exchange rapidly with deuterium under acidic conditions. acs.org Over time, the proton at the 3-position also underwent exchange, leading to the sequential formation of BTO-d4 and BTO-d5. acs.org This selective deuteration provided a unique spectroscopic handle to monitor the dimerization process and distinguish it from the competing H/D exchange reaction.

By tracking the integral of the aromatic proton signals over time using NMR, the researchers could quantify the rate of deuterium exchange and the formation of the dimeric product, [1,1′-biphenyl]-2,2′,4,4′,5,5′-hexaol. acs.orgnih.gov The data indicated that the deuterium exchange is an acid-mediated process, likely proceeding through an electrophilic aromatic substitution mechanism, and is independent of the presence of oxygen. nih.gov In contrast, the dimerization was found to be dependent on oxygen, suggesting a radical-mediated pathway. nih.gov

The use of in-situ generated deuterated BTO as a tracer allowed for the clear differentiation between these two competing reaction pathways. The study demonstrated that by controlling the reaction conditions, such as acidity and oxygen exposure, the selective formation of either the deuterated monomer or the dimeric products could be achieved. acs.orgnih.gov

Interactive Data Table: H/D Exchange in 1,2,4-Benzenetriol

The following table summarizes the observed changes in the relative integrals of the aromatic protons of 1,2,4-benzenetriol over time when dissolved in D₂O under acidic conditions, as determined by ¹H NMR spectroscopy. This data illustrates the selective nature of the H/D exchange, first at the 5-position and subsequently at the 3-position.

Isotopic Labeling Applications Beyond Mechanistic Studies

Tracer Applications in Environmental Chemistry and Pollutant Fate Studies

The study of how chemical pollutants move through and break down in the environment is critical for risk assessment and remediation. Isotopically labeled compounds, such as Benzene-1,2,3,5-d4, are powerful tracers for investigating the environmental fate of common contaminants like benzene (B151609). Benzene released into the environment can undergo several processes, including volatilization into the air, biodegradation by microorganisms, and transport through soil and water. cdc.gov

By introducing a known quantity of a deuterated standard like this compound into a controlled ecosystem or a contaminated site, researchers can accurately track its journey. Since the deuterated form is chemically almost identical to the non-labeled pollutant, it follows the same transport and degradation pathways. However, its higher mass allows it to be distinguished from pre-existing background contamination of regular benzene using mass spectrometry. This allows for the unambiguous determination of transport rates, degradation kinetics, and the effectiveness of remediation strategies. mdpi.com

For instance, studies on the biodegradability of benzene derivatives in aquatic ecosystems have established relationships between molecular properties (like water solubility and partition coefficient) and bioaccumulation. nih.gov Using a labeled compound like this compound would enable precise measurement of these parameters in a real-world setting, free from interference from other sources. Modeling efforts, such as those assessing the fate of benzene in specific regions, rely on accurate input parameters for transport and transformation processes; labeled tracer studies are essential for validating these models. mdpi.comnih.gov

| Environmental Process | Description | Relevance of this compound as a Tracer |

|---|---|---|

| Biodegradation | Breakdown of benzene by microorganisms. It is readily biodegraded under aerobic conditions but not readily under anaerobic conditions. cdc.gov | Allows for the precise measurement of degradation rates and pathways specific to the introduced contaminant, separating it from background levels. |

| Volatilization | Evaporation from water or soil surfaces into the atmosphere. Benzene readily volatilizes. cdc.gov | Helps quantify the rate of transfer from water/soil to the air phase under specific environmental conditions. |

| Sorption/Mobility | Adherence to soil and sediment particles. Benzene is mobile in soils and can migrate to groundwater. cdc.govcedre.fr | Enables tracking of the contaminant's movement through different soil layers and its potential to reach groundwater. |

| Photolysis | Breakdown by light. Indirect photolysis can be a transformation mechanism in surface water and the atmosphere. cdc.gov | Can be used to study the rate of photodegradation in aquatic or atmospheric systems. |

Role in Understanding Reaction Dynamics and Selectivity

The substitution of hydrogen with deuterium (B1214612) atoms in a benzene ring provides a subtle yet powerful probe for investigating the intricacies of chemical reactions. This isotopic labeling is crucial for understanding reaction dynamics—the detailed, step-by-step process of bond breaking and formation—and selectivity, which is the preference for reaction at one position over another.

One key area of insight is the kinetic isotope effect (KIE), where a reaction involving a C-D bond proceeds at a different rate than the same reaction involving a C-H bond. By measuring the KIE, researchers can determine whether the C-H bond is broken in the rate-determining step of the reaction, providing crucial evidence for a proposed mechanism.

Furthermore, selective deuteration helps to unravel the electronic and steric influences of substituent groups on aromatic reactivity. For example, studies on the deuteration of substituted benzenes have shown that deuterium exchange occurs at specific positions as predicted by the orienting effects of the existing functional groups. cdnsciencepub.com Research on the deuteration of 1,2,4-benzenetriol (B23740) using deuterium oxide (D₂O) revealed that deuterium atoms were selectively incorporated at specific positions on the aromatic ring, a preference driven by resonance stabilization and steric hindrance. acs.org This provides direct insight into the inherent reactivity of different sites on the molecule.

In astrochemistry, isotopic labeling has been fundamental in explaining the formation of benzene in cold molecular clouds. Experiments using deuterated reactants, such as D1-ethynyl radicals reacting with substituted butadienes, have demonstrated that benzene can be formed through barrierless, exoergic reactions under single-collision conditions. nih.govnasa.gov Tracking the deuterium atom in the products allows scientists to map the precise atomic rearrangements during the reaction, confirming the viability of proposed formation pathways in the interstellar medium. nih.govosti.gov

| Study Area | Finding from Isotopic Labeling | Significance |

|---|---|---|

| Catalytic Deuteration | The concentration of deuterated acetic acid affects the palladium-catalyzed deuteration of benzene. researchgate.net | Reveals the role of ligands and solvent in the catalytic cycle and helps optimize conditions for selective labeling. |

| Electrophilic Aromatic Substitution | Deuterium exchange in substituted benzenes occurs at positions activated by the substituents (e.g., ortho and para to an activating group). cdnsciencepub.com | Confirms theoretical models of substituent effects and provides a method for synthesizing specifically labeled compounds. |

| Astrochemical Synthesis | Reactions of deuterated ethynyl (B1212043) radicals with butadiene derivatives confirm the formation of benzene via specific, barrierless pathways. nih.govnasa.gov | Provides a viable, low-temperature mechanism for the formation of the first aromatic rings in the interstellar medium. |

| Reactivity of Polyhydroxylated Aromatics | Deuterium from D₂O selectively exchanges with C-H bonds at positions 3 and 5 of 1,2,4-benzenetriol, driven by electronic and steric factors. acs.org | Elucidates the intrinsic reactivity of specific sites on complex aromatic molecules. |

Development of Reference Materials for Analytical Standardization

In analytical chemistry, accuracy and reliability are paramount. Deuterated compounds like this compound serve as essential reference materials for achieving this standard, particularly in quantitative analysis using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). zeptometrix.com They are most commonly used as internal standards or surrogate standards.

An internal standard is a known amount of a deuterated compound added to a sample before analysis. Because the labeled standard behaves nearly identically to the non-labeled analyte during sample preparation and injection, any loss of sample during these steps will affect both compounds equally. By comparing the detector response of the analyte to that of the internal standard, a highly accurate quantification can be made.

Similarly, surrogate standards are used to monitor the performance of an analytical method for each sample. For example, EPA Method 524.2, which measures purgeable organic compounds in water, specifies the use of 1,2-dichlorobenzene-d4 (B32888) as a surrogate. epa.govepa.gov The recovery of this compound is measured to ensure that the analysis was performed correctly and without significant analyte loss.

For a compound to be effective as a reference material, it must have high isotopic purity (typically >98 atom % D). sigmaaldrich.comcymitquimica.com Many deuterated benzene derivatives are available as Certified Reference Materials (CRMs). These materials are produced and certified under stringent international standards, such as ISO 17034 and ISO/IEC 17025, which guarantees their concentration and purity, making them suitable for use in regulated testing environments. fishersci.com

| Deuterated Compound | CAS Number | Application as a Reference Material | Purity/Certification Example |

|---|---|---|---|

| This compound | 14941-52-7 | Internal standard for the analysis of benzene and related volatile organic compounds (VOCs). | Typically available with 99 atom % D isotopic purity. sigmaaldrich.comcymitquimica.com |

| 1,2-Dichlorobenzene-d4 | 2199-69-1 | Surrogate standard in environmental analysis, such as EPA Method 524.2. epa.gov | Available as a Certified Reference Material (CRM) under ISO 17034. fishersci.com |

| Sulfamethoxazole-d4 (benzene-d4) | 1020719-88-3 | Internal standard for pharmaceutical analysis. | Sold as an analytical reference material, often in a solution of known concentration. zeptometrix.com |

| Bromobenzene-d5 | 4165-57-5 | Internal/surrogate standard for analysis of halogenated aromatic compounds. | Available as an analytical standard. sigmaaldrich.com |

Emerging Research Frontiers and Methodological Advancements

Innovations in Synthetic Routes for Complex Deuterated Benzene (B151609) Derivatives

The synthesis of specifically labeled compounds like Benzene-1,2,3,5-d4 is foundational to their application. Historically, the preparation of deuterated molecules involved multi-step, classical transformations that often required pre-functionalized starting materials. snnu.edu.cn However, recent years have seen a surge in the development of more efficient and selective methodologies. researchgate.netnih.gov

A key area of innovation is the advancement of hydrogen isotope exchange (HIE) reactions. researchgate.netresearchgate.net These methods allow for the direct replacement of hydrogen with deuterium (B1214612) in a single step, often late in the synthetic sequence, which is more atom-economical. x-chemrx.com Catalysts based on noble metals like iridium and palladium have shown high efficacy in directing the deuteration to specific positions on an aromatic ring. snnu.edu.cnmusechem.comnih.gov For instance, iridium-based catalysts are particularly effective for the selective ortho-deuteration of various benzene derivatives. snnu.edu.cn

Furthermore, the development of flow chemistry techniques has begun to revolutionize the synthesis of deuterated compounds. researchgate.net Continuous flow reactors offer precise control over reaction parameters such as temperature and pressure, leading to higher yields and selectivity. This technology is being explored for various deuteration reactions, including HIE, reductive deuteration, and dehalogenative deuteration. researchgate.netresearchgate.net

Another significant advancement lies in the use of more accessible and cost-effective deuterium sources. While deuterium gas (D2) has been traditionally used, researchers are increasingly employing heavy water (D2O) and deuterated solvents as the deuterium source, which are often more practical and economical. researchgate.netx-chemrx.comnju.edu.cn

Recent breakthroughs in catalyst design, including the use of nanoparticle catalysts and photocatalysis, are also expanding the toolkit for creating complex deuterated molecules. researchgate.netresearchgate.net These methods offer milder reaction conditions and novel selectivities, paving the way for the synthesis of a wider array of specifically labeled benzene derivatives for advanced research applications. nju.edu.cnresearchgate.net

Table 1: Comparison of Synthetic Methodologies for Deuterated Benzenes

| Methodology | Advantages | Disadvantages | Key Developments |

|---|---|---|---|

| Classical Synthesis | Well-established routes | Multi-step, requires pre-functionalization snnu.edu.cn | Use of deuterated precursors simsonpharma.com |

| Hydrogen Isotope Exchange (HIE) | High atom economy, late-stage functionalization x-chemrx.com | Can suffer from low regioselectivity researchgate.net | Iridium and palladium catalysis snnu.edu.cnmusechem.comnih.gov |

| Flow Chemistry | Precise reaction control, improved yield and safety researchgate.net | Requires specialized equipment | Application to HIE and other deuteration reactions researchgate.net |

| Photocatalysis | Mild reaction conditions, unique reactivity researchgate.net | Can require specific photocatalysts | Dehalogenative deuteration using metal-organic frameworks researchgate.net |

Integration of this compound in Advanced Spectroscopic Techniques

This compound and other deuterated compounds are indispensable in the field of Nuclear Magnetic Resonance (NMR) spectroscopy . simsonpharma.comtcichemicals.comchemscene.com In ¹H NMR, the signals from the deuterium atoms are not observed at the same frequency as protons, effectively rendering the deuterated positions "invisible". simsonpharma.com This simplifies complex spectra and allows for the unambiguous assignment of signals from the remaining protons in a molecule.

The primary use of deuterated compounds like Benzene-d6 (B120219) (a close relative of this compound) is as solvents for NMR analysis. tcichemicals.comsimsonpharma.com The use of a deuterated solvent prevents the large solvent signal from overwhelming the signals of the analyte. simsonpharma.com Furthermore, the deuterium signal of the solvent is used by the NMR spectrometer to "lock" the magnetic field, ensuring its stability throughout the experiment. tcichemicals.comsimsonpharma.com

Beyond its role as a solvent, specifically labeled compounds like this compound can be used as internal standards in mass spectrometry . musechem.comwikipedia.org The known mass difference between the deuterated standard and its non-deuterated counterpart allows for precise quantification of the analyte in complex mixtures. musechem.com

In vibrational spectroscopy (Infrared and Raman) , the substitution of hydrogen with the heavier deuterium isotope leads to a predictable shift in the vibrational frequencies of the C-D bonds compared to C-H bonds. rsc.org This isotopic shift can be used to assign specific vibrational modes within a molecule and to study intermolecular interactions, such as hydrogen bonding. rsc.org

Table 2: Applications of this compound in Spectroscopy

| Spectroscopic Technique | Application of this compound | Benefit |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | As a component of deuterated solvents or as a labeled molecule | Simplifies spectra, enables field locking tcichemicals.comsimsonpharma.com |

| Mass Spectrometry (MS) | As an internal standard | Allows for precise quantification musechem.comwikipedia.org |

| Vibrational Spectroscopy (IR/Raman) | As a labeled molecule for vibrational mode analysis | Helps in assigning specific molecular vibrations rsc.org |

Application in Supramolecular Chemistry and Materials Science

In materials science, deuteration can have a significant impact on the physical properties of materials. rsc.org The mass difference between hydrogen and deuterium affects vibrational modes within a material, which in turn can influence properties like thermal stability and optical characteristics. rsc.orgresolvemass.ca For instance, replacing hydrogen with deuterium can reduce non-radiative decay pathways in luminescent materials, potentially enhancing their quantum yield. rsc.org

Deuterated polymers, for example, are used in neutron scattering experiments to determine the structure and dynamics of polymer chains. resolvemass.ca The different scattering cross-sections of hydrogen and deuterium for neutrons allow for contrast matching techniques, which can highlight specific components within a complex material.

The benzene ring itself is a fundamental building block in many advanced materials, including organic electronic devices and porous materials like metal-organic frameworks (MOFs). innovations-report.comniscpr.res.in The synthesis of specifically deuterated benzene derivatives, such as those related to this compound, opens up possibilities for fine-tuning the properties of these materials and for studying their behavior at a molecular level using techniques sensitive to isotopic composition. researchgate.net

Future Directions in Isotopic Tracer Technologies

The use of isotopically labeled compounds as tracers is a cornerstone of research in chemistry, biology, and environmental science. iaea.orgacs.orgwur.nl The future of this technology lies in the development of more sophisticated labeling strategies and more sensitive detection methods.

One of the major trends is the increasing use of stable isotopes, like deuterium, over radioactive isotopes, due to safety and handling advantages. wur.nl This is driving the need for even more efficient and selective methods for synthesizing stable isotope-labeled compounds. researchgate.net

The combination of isotopic labeling with advanced imaging techniques holds immense promise. journalijecc.com For example, techniques that can visualize the distribution of deuterated compounds within a biological system or a material at high resolution will provide unprecedented insights.

Furthermore, there is a growing interest in the combined use of multiple isotope tracers to simultaneously track different molecules or pathways within a complex system. acs.org This will require the development of analytical techniques capable of distinguishing between different isotopic labels with high precision.

In the long term, the integration of isotopic tracer studies with computational modeling will be crucial for interpreting the large datasets generated by modern analytical instruments and for building predictive models of complex systems. nih.gov The continued development of cost-effective and efficient synthesis methods for deuterated compounds will be essential to support these future research directions. simsonpharma.com

Q & A

Q. What are the primary synthetic routes for producing Benzene-1,2,3,5-d4, and how do isotopic purity levels affect experimental reproducibility?

this compound is synthesized via deuterium exchange reactions using catalysts like platinum or palladium in deuterated solvents (e.g., D₂O or CD₃OD). Isotopic purity (typically >97 atom% D) is critical for minimizing background noise in NMR or mass spectrometry . Contaminants from incomplete deuteration can skew kinetic isotope effect (KIE) measurements in reaction mechanism studies. Researchers should validate purity using quantitative ¹H/²H NMR and high-resolution mass spectrometry (HRMS), referencing calibration standards such as Benzene-d₆ (CAS 1076-43-3) .

Q. How is this compound utilized as an internal standard in environmental analysis?

this compound serves as a deuterated internal standard in gas chromatography-mass spectrometry (GC-MS) for quantifying aromatic pollutants (e.g., chlorobenzenes or polycyclic aromatic hydrocarbons). Its non-reactive deuterium atoms improve signal differentiation from non-deuterated analytes. For example, in EPA Method 8270, it corrects matrix effects during the analysis of volatile organic compounds (VOCs) in soil or water . Methodological protocols require matching the deuterated standard’s retention time and ionization efficiency to target analytes.

Q. What spectroscopic techniques are most effective for characterizing the isotopic distribution of this compound?

- ²H NMR : Resolves deuterium positions and quantifies regioselective deuteration (e.g., distinguishing 1,2,3,5-d4 from 1,2,4,5-d4 isomers) .

- HRMS : Confirms molecular ion clusters (e.g., [M]⁺ at m/z 84.15 for C₆D₄H₂) and detects isotopic impurities .

- IR Spectroscopy : Identifies C-D stretching vibrations (~2100–2200 cm⁻¹) to validate deuteration efficiency .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in kinetic isotope effect (KIE) data for reactions involving this compound?

Discrepancies in KIE values often arise from competing reaction pathways (e.g., electrophilic substitution vs. radical mechanisms). Density functional theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) model transition states to predict deuterium’s steric and electronic effects. For instance, KIE discrepancies in Friedel-Crafts alkylation may reflect differences in hyperconjugative stabilization between protiated and deuterated intermediates . Experimental validation requires cross-referencing with isotopologue-specific kinetics (e.g., time-resolved Raman spectroscopy).

Q. What challenges arise when using this compound in studying aromatic ring distortions under high-pressure crystallography?

Deuterated benzene derivatives exhibit subtle lattice parameter differences compared to protiated analogs due to altered vibrational modes. Single-crystal X-ray diffraction (SCXRD) at pressures >5 GPa reveals anisotropic compression, but deuteration may reduce scattering contrast. Neutron diffraction is preferred for precise H/D position mapping, though limited by isotope availability. Researchers must account for deuteration-induced phase behavior shifts in polymorph screening .

Q. How does isotopic labeling with this compound enhance mechanistic studies of catalytic C-H activation?

Deuterium labeling tracks hydrogen/deuterium scrambling in transition-metal-catalyzed reactions (e.g., Pd-mediated C-H functionalization). For example, deuterium kinetic isotope effects (DKIE) >2.0 indicate rate-determining C-H cleavage. Site-specific deuteration in this compound allows mapping migratory insertion pathways via ²H{¹H} NOESY NMR . Challenges include minimizing isotopic dilution in protic solvents and ensuring catalyst compatibility with deuterated substrates.

Methodological Best Practices

Q. How to optimize reaction conditions for synthesizing this compound with >99% isotopic purity?

- Use deuterium gas (D₂) over deuterated solvents to avoid exchange with labile protons.

- Employ heterogeneous catalysts (e.g., Pd/C or PtO₂) under inert atmospheres to prevent re-hydrogenation .

- Purify via fractional distillation or preparative GC, referencing retention indices of known deuterated benzenes .

Q. What analytical workflows validate the absence of protiated contaminants in this compound?

- GC-MS with Selected Ion Monitoring (SIM) : Track m/z 84 (C₆D₄H₂) and 82 (C₆D₃H₃) to quantify D/H ratios .

- ²H NMR Linewidth Analysis : Broadened peaks indicate inhomogeneous deuteration or residual protons .

- Isotope Ratio Mass Spectrometry (IRMS) : Achieves ±0.1‰ precision in D/H measurement for batch consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.